5-Bromobicyclo[3.1.1]heptan-1-amine
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Overview
Description
5-Bromobicyclo[311]heptan-1-amine is a chemical compound with the molecular formula C7H12BrN It is a bicyclic amine with a bromine atom attached to the bicyclo[311]heptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromobicyclo[3.1.1]heptan-1-amine typically involves the bromination of bicyclo[3.1.1]heptane derivatives followed by amination. One common method is the bromination of bicyclo[3.1.1]heptane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting brominated intermediate is then subjected to nucleophilic substitution with ammonia or an amine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromobicyclo[3.1.1]heptan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Oxidation Reactions: The amine group can be oxidized to form nitroso, nitro, or imine derivatives.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the amine group to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), sodium alkoxide (RO-Na+), and sodium thiolate (RS-Na+).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and nitric acid (HNO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include hydroxylated, alkoxylated, or thiolated derivatives.
Oxidation Reactions: Products include nitroso, nitro, or imine derivatives.
Reduction Reactions: Products include de-brominated or reduced amine derivatives.
Scientific Research Applications
5-Bromobicyclo[3.1.1]heptan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 5-Bromobicyclo[3.1.1]heptan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and amine group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include enzyme inhibition, receptor modulation, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]heptan-1-amine: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Chlorobicyclo[3.1.1]heptan-1-amine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
5-Fluorobicyclo[3.1.1]heptan-1-amine:
Uniqueness
5-Bromobicyclo[3.1.1]heptan-1-amine is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthetic chemistry and biological research .
Properties
Molecular Formula |
C7H12BrN |
---|---|
Molecular Weight |
190.08 g/mol |
IUPAC Name |
5-bromobicyclo[3.1.1]heptan-1-amine |
InChI |
InChI=1S/C7H12BrN/c8-6-2-1-3-7(9,4-6)5-6/h1-5,9H2 |
InChI Key |
QLMUJBHQQNTPQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(C1)(C2)Br)N |
Origin of Product |
United States |
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